

Comparative analysis of Ruvonoflast and [known inhibitor]

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Compound of Interest				
Compound Name:	Ruvonoflast			
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A Comparative Analysis of **Ruvonoflast** and Dapansutrile as Potent NLRP3 Inflammasome Inhibitors

This guide provides a detailed comparative analysis of **Ruvonoflast** (NT-0796) and Dapansutrile (OLT1177), two clinical-stage small molecule inhibitors targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NLRP3 inhibition.

Introduction to Ruvonoflast and Dapansutrile

Ruvonoflast (NT-0796) is a potent, selective, and brain-penetrant prodrug of an NLRP3 inflammasome inhibitor developed by NodThera.[1][2] It is an isopropyl ester that is intracellularly converted to its active carboxylic acid form, NDT-19795.[1][3] This conversion is mediated by carboxylesterase-1 (CES-1), an enzyme present in human monocytes and macrophages, which allows for targeted delivery to key immune cells.[4] Ruvonoflast is currently in clinical trials for conditions such as Parkinson's disease and for individuals at risk of atherosclerotic cardiovascular diseases.[2]

Dapansutrile (OLT1177) is another orally active and selective NLRP3 inflammasome inhibitor developed by Olatec Therapeutics. It has been shown to be safe in human clinical trials and has demonstrated efficacy in reducing inflammation in various preclinical models and clinical conditions, including gout flares and heart failure.[5][6][7] Dapansutrile acts by inhibiting the



ATPase activity of NLRP3, which prevents the assembly of the inflammasome complex and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[8][9]

Comparative Performance Data

The following tables summarize the key quantitative data for **Ruvonoflast** and Dapansutrile, highlighting their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency against NLRP3 Inflammasome

Compound	Assay System	Stimulus	Measured Endpoint	IC50	Citations
Ruvonoflast	Human PBMCs	LPS + ATP	IL-1β Release	0.32 nM	[1][3]
Human Whole Blood	LPS + ATP	IL-1β Release	6.8 nM	[10]	
Dapansutrile	Human Macrophages	Not Specified	IL-1β Release	~1 nM	[8]
Human Macrophages	Not Specified	IL-18 Release	~1 nM	[9]	

Table 2: Selectivity and Pharmacokinetic Profile

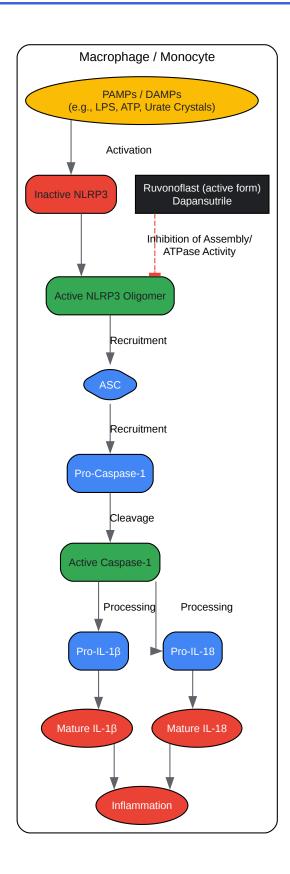


Parameter	Ruvonoflast (NT- 0796)	Dapansutrile (OLT1177)	Citations
Selectivity	No inhibition of IL-6 or TNFα from human PBMCs.	Does not affect NLRC4 or AIM2 inflammasomes.	[1][11][12]
CNS Penetration	Brain-penetrant (Blood-to-brain ratio of 0.79 in mice).	Not explicitly stated, but preclinical studies suggest effects in the CNS.	[7][10]
Oral Bioavailability	Orally active prodrug.	Good oral bioavailability in humans.	[3][11]
Half-life	Not specified in the provided results.	~24 hours in humans, leading to accumulation with daily dosing.	[11]

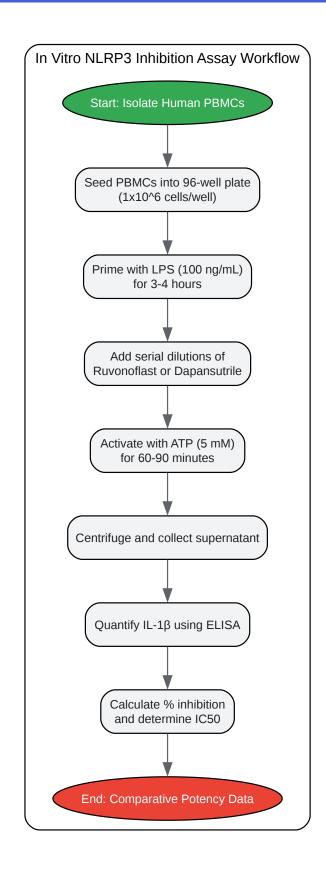
Signaling Pathway and Mechanism of Action

The diagram below illustrates the NLRP3 inflammasome signaling pathway and the points of inhibition for **Ruvonoflast** and Dapansutrile. Upon activation by various stimuli, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1, which then processes pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms.









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